6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a benzoxazinone derivative characterized by a trifluoromethyl (-CF₃) substituent at the 6-position of the benzoxazinone core. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s metabolic stability and influencing its intermolecular interactions.
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-1-2-7-5(3-6)4-15-8(14)13-7/h1-3H,4H2,(H,13,14) |
InChI Key |
NJTZGYQUEMADLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)NC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with trifluoromethylating agents under mild conditions. One common method is the catalyst-free annulation of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides, which furnishes various 1,2-dihydroquinolines in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins and enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in Efavirenz enhances metabolic resistance compared to methyl or allyl substituents in analogs like 9k .
- Polarity and Solubility: Compounds with hydrophilic groups (e.g., 4-aminophenyl in 9i) exhibit higher solubility in polar solvents, whereas bulky substituents (e.g., pentyl in 9m) reduce solubility .
- Thermal Stability: Melting points correlate with crystallinity; derivatives with rigid substituents (e.g., 9i , 193–196°C) have higher melting points than flexible analogs (e.g., 6a , 127–130°C) .
Pharmacological Differences
- Efavirenz: A non-nucleoside reverse transcriptase inhibitor (NNRTI) with high CNS penetration due to lipophilic CF₃ and cyclopropylethynyl groups. Its pharmacokinetics are optimized via solid lipid nanoparticles (SLNs) for brain targeting .
- Fluorinated Derivatives: Compounds like 6-(3-chloro-4-fluorophenyl)-4,4-dimethyl (pKa ~13.1) show enhanced bioavailability compared to non-halogenated analogs, likely due to improved membrane permeability .
- Anticancer Potential: Derivatives with chromen-4-one moieties (e.g., 9e, 9f) demonstrate moderate cytotoxicity against cancer cell lines, attributed to intercalation with DNA or kinase inhibition .
Biological Activity
6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity, potentially influencing its interaction with biological membranes and molecular targets. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and potential applications in medicine and industry.
- Molecular Formula : C10H6F3N O2
- Molecular Weight : 233.16 g/mol
- Structure : The presence of the trifluoromethyl group contributes to the compound's unique properties, enhancing its stability and reactivity in various chemical environments.
The mechanism of action of 6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is primarily attributed to its ability to penetrate biological membranes effectively due to its lipophilic nature. This property allows it to interact with specific proteins and enzymes, modulating their activity. The trifluoromethyl group may also influence the compound's binding affinity to target sites, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : Research indicates that it may possess anticancer activities, although detailed studies are still required to elucidate the specific pathways involved.
Antimicrobial Activity
A study exploring the antimicrobial properties of various benzo[d][1,3]oxazine derivatives found that compounds similar to 6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one demonstrated significant inhibition against several bacterial strains. The mechanism was suggested to involve disruption of bacterial cell membranes and interference with metabolic processes (Jaiswal et al., 2018) .
Anticancer Studies
In vitro studies have shown that derivatives of 6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one can induce apoptosis in cancer cell lines. For instance, one study reported that certain analogs exhibited cytotoxic effects on non-cancerous fibroblast cell lines at concentrations up to 250 μg/mL without significant toxicity (Jaiswal et al., 2018) . These findings suggest a potential therapeutic window for further exploration in cancer treatment.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Jaiswal et al., 2018 |
| Anticancer | Induction of apoptosis in cancer cells | Jaiswal et al., 2018 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the effectiveness of 6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer potential of this compound, researchers employed various cancer cell lines to assess cytotoxicity. The results indicated that specific derivatives could reduce cell viability significantly while sparing normal cells. This selectivity highlights the potential for developing targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
